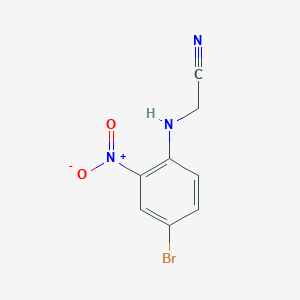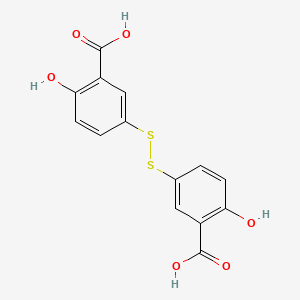
5,5'-Dithiodisalicylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Dithiodisalicylic acid is an organic compound with the molecular formula C14H10O6S2. It is also known as 3,3′-dithiobis[6-hydroxybenzoic acid]. This compound is characterized by the presence of two salicylic acid moieties linked by a disulfide bond. It is a derivative of salicylic acid and has unique properties due to the presence of the disulfide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dithiodisalicylic acid typically involves the oxidation of 5-mercaptosalicylic acid. One common method is to react 5-mercaptosalicylic acid with an oxidizing agent such as iodine or hydrogen peroxide in an alkaline medium. The reaction proceeds as follows:
2C7H6O3S+I2→C14H10O6S2+2HI
Industrial Production Methods
Industrial production methods for 5,5’-Dithiodisalicylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Dithiodisalicylic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in esterification and etherification reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters, ethers.
Aplicaciones Científicas De Investigación
5,5’-Dithiodisalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organic compounds.
Biology: Employed in studies of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 5,5’-Dithiodisalicylic acid is primarily related to its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Dithiodipropionic acid
- Dithiodiglycolic acid
- 5,5’-Dithio-bis(2-nitrobenzoic acid)
- Dithiodibutyric acid
- 2,2’-Dithiodisalicylic acid
Uniqueness
5,5’-Dithiodisalicylic acid is unique due to its specific structure, which includes two salicylic acid moieties linked by a disulfide bond. This structure imparts distinct chemical and biological properties, making it valuable in various applications, particularly in redox chemistry and protein studies.
Propiedades
Número CAS |
24619-05-4 |
|---|---|
Fórmula molecular |
C14H10O6S2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
5-[(3-carboxy-4-hydroxyphenyl)disulfanyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10O6S2/c15-11-3-1-7(5-9(11)13(17)18)21-22-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) |
Clave InChI |
IPIOEZKHDKHTNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


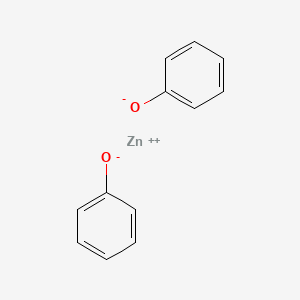
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)


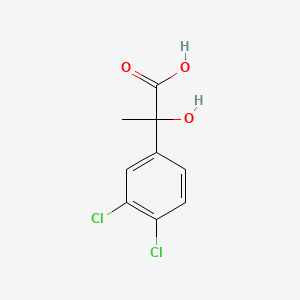
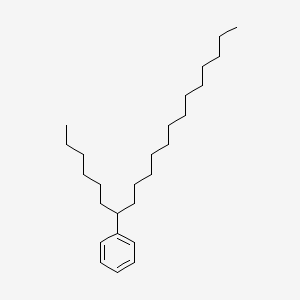
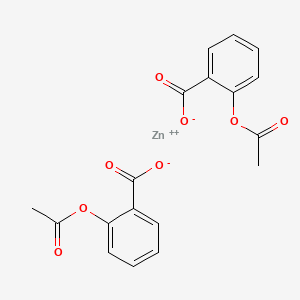
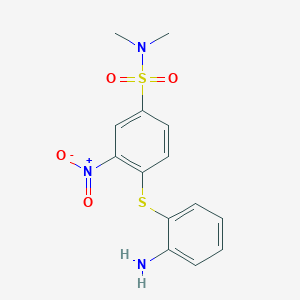

![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
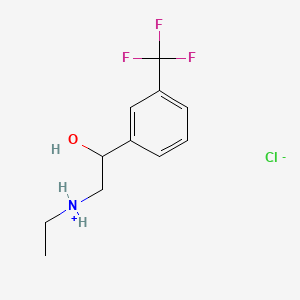
![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
